(S)-3-Methyl-2-phenylbutylamine

Catalog No.
S1524875
CAS No.
106498-32-2
M.F
C11H17N
M. Wt
163.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Methyl-2-phenylbutylamine

CAS Number

106498-32-2

Product Name

(S)-3-Methyl-2-phenylbutylamine

IUPAC Name

(2S)-3-methyl-2-phenylbutan-1-amine

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

InChI

InChI=1S/C11H17N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3/t11-/m0/s1

InChI Key

VDMAQVANUGNDOM-NSHDSACASA-N

SMILES

CC(C)C(CN)C1=CC=CC=C1

Synonyms

(βS)-β-(1-Methylethyl)benzeneethanamine; (+)-2-Phenyl-3-methylbutylamine; (S)-3-Methyl-2-phenylbutylamine; (S)-PBA;

Canonical SMILES

CC(C)C(CN)C1=CC=CC=C1

Isomeric SMILES

CC(C)[C@H](CN)C1=CC=CC=C1

Precursor for Optically Active Flurbiprofen

The primary application of (S)-3-Methyl-2-phenylbutylamine in scientific research lies in its use as a precursor for the synthesis of optically active Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) [, ]. Traditional Flurbiprofen is a racemic mixture, containing both (R) and (S) enantiomers. However, the (S) enantiomer exhibits superior pharmacological activity compared to the (R) form [].

(S)-3-Methyl-2-phenylbutylamine serves as a chiral pool starting material in the synthesis of (S)-Flurbiprofen. This approach leverages the inherent chirality of the molecule to generate the desired enantiomer of the drug with high efficiency and yield [].

Potential Applications in Asymmetric Catalysis

Research also explores the potential of (S)-3-Methyl-2-phenylbutylamine as a chiral ligand in asymmetric catalysis. Chiral ligands are crucial components in asymmetric catalysts, facilitating the selective formation of one enantiomer over another in various chemical reactions [].

(S)-3-Methyl-2-phenylbutylamine is a chiral amine with the chemical formula C₁₁H₁₇N and a CAS number of 106498-32-2. This compound is notable for its role as an intermediate in the synthesis of optically active pharmaceuticals, particularly Flurbiprofen, a non-steroidal anti-inflammatory drug. The compound features a branched alkyl chain and a phenyl group, contributing to its unique properties and reactivity in various

, primarily involving its amine functional group. Key reactions include:

  • Formation of Diastereomeric Salts: The compound can react with chiral carboxylic acids to form diastereomeric salts. These salts exhibit differing solubility properties, which can be exploited for separation and purification processes .
  • Optical Resolution: (S)-3-Methyl-2-phenylbutylamine can be resolved from its racemic mixture through various methods, enhancing its optical purity for pharmaceutical applications .

The biological activity of (S)-3-Methyl-2-phenylbutylamine has been studied in the context of its potential as a central nervous system stimulant. It has been reported to exhibit calming effects, antidepressant properties, and an ability to enhance attention . These attributes make it a candidate for further research in therapeutic applications.

Several methods exist for synthesizing (S)-3-Methyl-2-phenylbutylamine:

  • Chiral Resolution: One common approach involves the optical resolution of racemic 3-methyl-2-phenylbutylamine using chiral resolving agents, which selectively form diastereomers with one enantiomer over the other .
  • Asymmetric Synthesis: Another method includes asymmetric synthesis techniques that utilize chiral catalysts or reagents to produce the desired enantiomer directly from achiral starting materials.

(S)-3-Methyl-2-phenylbutylamine is utilized in various applications:

  • Pharmaceutical Intermediate: As an intermediate in the synthesis of optically active drugs such as Flurbiprofen, it plays a crucial role in the pharmaceutical industry.
  • Chiral Resolution Agent: Its ability to resolve racemic mixtures makes it valuable in the production of other chiral compounds .

Interaction studies have shown that (S)-3-Methyl-2-phenylbutylamine can interact with various biological targets, particularly in the central nervous system. Its stimulant properties suggest potential interactions with neurotransmitter systems, although detailed mechanisms remain an area for further investigation .

Several compounds share structural or functional similarities with (S)-3-Methyl-2-phenylbutylamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
1-Methyl-2-phenylethylamineEthyl group instead of butylLower molecular weight; different pharmacological profile
3-MethylphenethylaminePhenethyl group instead of butylPotentially different biological activity
2-Amino-3-methylbutyric acidCarboxylic acid instead of amineDifferent functional group impacts biological properties

(S)-3-Methyl-2-phenylbutylamine is unique due to its specific branching structure and the presence of both a methyl and phenyl group, which influences its reactivity and biological activity compared to these similar compounds. Its role as a pharmaceutical intermediate further distinguishes it within this category.

The structural configuration of (S)-MPBA allows selective interactions with racemic carboxylic acids, forming diastereomeric salts with distinct solubility profiles. This principle underpins its utility across diverse therapeutic categories, as detailed below.

Diastereomeric Salt Formation with NSAID Precursors

(S)-MPBA demonstrates exceptional efficacy in resolving NSAID precursors such as ibuprofen, ketoprofen, and naproxen. A 2002 study reported the resolution of racemic ibuprofen using (S)-MPBA, achieving (S)-ibuprofen with 98.7% enantiomeric excess (ee) and 39.8% yield [1] [7]. Similarly, (S)-ketoprofen and (S)-naproxen were obtained at 99.4% ee (36.7% yield) and 99.2% ee (35.1% yield), respectively [1]. The process involves dissolving the racemic acid and (S)-MPBA in ethanol, followed by selective crystallization of the less soluble diastereomeric salt.

Table 1: Resolution of NSAID Precursors Using (S)-MPBA

NSAID PrecursorEnantiomeric Excess (%)Yield (%)Solvent SystemReference
Ibuprofen98.739.8Ethanol/Water [1] [7]
Ketoprofen99.436.7Ethanol [1]
Naproxen99.235.1Ethanol [1]

Ternary phase diagram studies of ibuprofen lysine diastereomeric salts in aqueous ethanol further validate the thermodynamic basis for these resolutions. The system exhibits a simple eutectic behavior, enabling precise control over crystallization conditions to maximize yield [2] [6].

Optical Purification of ACE Inhibitor Intermediates

(S)-MPBA is instrumental in synthesizing enantiopure intermediates for ACE inhibitors like benazepril. Racemic 2-hydroxy-4-phenylbutanoic acid (HPBA), a benazepril precursor, was resolved using (S)-MPBA to yield (R)-HPBA at 99% ee and 34.4% yield [1] [3]. The process exploits the differential solubility of (R)-HPBA-(S)-MPBA and (S)-HPBA-(S)-MPBA salts in ethanol, with the former precipitating preferentially.

X-ray powder diffraction analyses confirm the crystalline homogeneity of the (R)-HPBA-(S)-MPBA salt, which adopts a monoclinic lattice structure stabilized by hydrogen bonding between the amine and carboxylic acid groups [3]. This structural compatibility minimizes co-crystallization of undesired enantiomers, ensuring high optical purity.

Resolution Efficiency in Hypoglycemic Agent Synthesis

The synthesis of KAD-1229, a hypoglycemic agent, relies on (S)-MPBA to resolve racemic 2-benzylsuccinic acid (BSA). (S)-MPBA forms a sparingly soluble salt with (S)-BSA, enabling isolation of the (S)-enantiomer at 99% ee and 32.2% yield [1]. Kinetic studies reveal that the resolution efficiency correlates with the metastable zone width of the diastereomeric salt in ethanol, which spans 8–12°C under industrial crystallization conditions [6].

Table 2: Key Parameters for BSA Resolution Using (S)-MPBA

ParameterValueReference
Enantiomeric Excess99% [1]
Yield32.2% [1]
Metastable Zone8–12°C [6]
Optimal SolventEthanol [1]

The low solubility of the (S)-BSA-(S)-MPBA salt in ethanol (0.12 g/L at 25°C) facilitates high recovery rates, while the mother liquor retains the (R)-enantiomer for subsequent recycling [6].

XLogP3

2.4

Dates

Last modified: 08-15-2023

Explore Compound Types